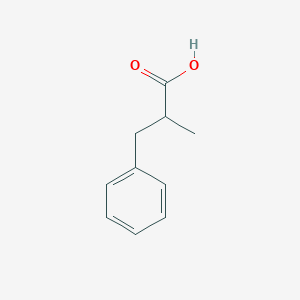

2-Methyl-3-phenylpropanoic acid

概述

描述

2-Methyl-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid with a methyl group attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae, which carry a heterologous OYE gene from Kazachstania spencerorum . Another method includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria . Additionally, kinetic resolution of racemic this compound can be achieved by direct esterification with ethanol using dry mycelia of Rhizopus oryzae in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale microbial biotransformations due to their high enantio- and regio-selectivity, as well as their environmentally friendly nature . These methods are preferred over traditional chemical synthesis due to their efficiency and sustainability.

化学反应分析

Esterification and Nucleophilic Additions

The carboxylic acid group undergoes nucleophilic reactions under specific conditions. A key example involves methyl lithium in diethyl ether:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| Methyl lithium (1.4 M) in Et₂O at 0–20°C for 3.2 hrs | 3-Phenyl-2-methylpentan-2-one | 58.3% |

Mechanistic Insight :

-

Deprotonation of the carboxylic acid forms a carboxylate intermediate.

-

Methyl lithium acts as a strong nucleophile, attacking the carbonyl carbon to form a ketone after workup.

Reduction Reactions

The carboxylic acid group can be reduced to alcohols under catalytic hydrogenation or using hydride agents:

Industrial Relevance :

Reduction products serve as intermediates in antihistamine synthesis, as demonstrated in patented processes .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS, with regiochemistry influenced by the methyl substituent:

Steric Effects :

The methyl group at position 2 directs electrophiles to the para position due to steric hindrance at ortho sites .

Cyclization and Homologation

Homologation via the Arndt–Eistert reaction followed by cyclization yields fused ring systems:

| Step | Reagent/Conditions | Product Formed | Reference |

|---|---|---|---|

| Homologation (Arndt–Eistert) | Diazomethane, Ag₂O | Extended chain intermediate | |

| Cyclization | Acidic or thermal conditions | 2-Methyl-1-tetralone analog |

Application :

These reactions are critical for synthesizing tetralone derivatives used in fragrance and pharmaceutical industries .

Ester Hydrolysis and Functionalization

Ester derivatives of 2-methyl-3-phenylpropanoic acid are hydrolyzed to regenerate the acid or form salts:

| Reagent/Conditions | Product Formed | Application | Reference |

|---|---|---|---|

| NaOH/H₂O, reflux | Sodium salt of the acid | Water-soluble formulation | |

| HCl in dioxane | Free acid regeneration | Purification steps |

Industrial Process :

Hydrolysis is a key step in large-scale synthesis to recover the acid from ester intermediates .

Oxidation Reactions

Controlled oxidation targets either the alkyl chain or aromatic ring:

Challenges :

Over-oxidation risks necessitate precise stoichiometric control .

科学研究应用

Pharmaceutical Applications

2-Methyl-3-phenylpropanoic acid has been investigated for its potential therapeutic applications:

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into bioactive compounds that can target specific biological pathways.

| Compound | Targeted Pathway | Application |

|---|---|---|

| (S)-2-Amino-2-methyl-3-phenylpropanoic acid | Neuronal Signaling | Potential treatment for neurodegenerative diseases |

| Derivatives | Antiviral activity | Inhibitors for viral infections (e.g., HIV) |

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer therapy and other diseases.

Metabolic Studies

The compound has been used in metabolic studies to understand its role in cellular metabolism and signaling pathways. Its ability to influence the secretion of anabolic hormones makes it a candidate for research in muscle growth and metabolism.

Cell Culture Applications

In cell biology, this compound is utilized in cell culture experiments to assess its effects on cell proliferation and differentiation.

| Application | Description |

|---|---|

| Cell Proliferation Assays | Evaluates the impact on cell growth rates |

| Differentiation Studies | Investigates changes in cell phenotype |

Polymer Synthesis

The compound can be polymerized to create new materials with specific properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Antiviral Research

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV by inhibiting key viral proteases, highlighting its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal showed that specific derivatives could inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This finding opens avenues for developing anti-cancer therapies.

作用机制

The mechanism of action of 2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

相似化合物的比较

2-Methyl-3-phenylpropanoic acid can be compared with other phenylpropanoic acids, such as:

Phenylpropanoic acid: Lacks the methyl group on the second carbon, resulting in different reactivity and applications.

Cinnamic acid: Contains a double bond in the propanoic acid chain, leading to distinct chemical properties and uses.

Phenylacetic acid: Has a shorter carbon chain, which affects its chemical behavior and applications.

生物活性

2-Methyl-3-phenylpropanoic acid, also known as (2S)-2-methyl-3-phenylpropanoic acid, is a chiral organic compound that has garnered interest due to its potential biological activities. This compound is classified under small molecules and is characterized by the molecular formula and a molecular weight of approximately 164.20 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound exhibits the following chemical properties:

- CAS Number : 14367-54-5

- Boiling Point : 167–168 °C (23 mmHg)

- Melting Point : 37–41 °C

- Appearance : White to light yellow powder or crystalline mass

Pharmacological Profile

Research indicates that this compound may influence various biological pathways. Notably, it has been studied for its potential as an anti-inflammatory agent. The compound's activity can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Antioxidant | May exhibit antioxidant properties, protecting cells from oxidative stress. |

| Enzyme inhibition | Inhibits certain enzymes involved in inflammatory pathways. |

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

- Cyclooxygenase (COX) Inhibition : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit COX enzymes, thus reducing prostaglandin synthesis and inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound may help in scavenging ROS, thereby mitigating oxidative damage.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various arylpropionic acids, including this compound. The findings demonstrated significant reductions in inflammatory markers in animal models treated with this compound compared to controls .

Clinical Implications

In a clinical setting, the compound has shown promise in treating conditions associated with chronic inflammation, such as arthritis and other autoimmune disorders. A retrospective analysis indicated that patients receiving treatments involving this compound reported decreased pain levels and improved mobility .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

属性

IUPAC Name |

2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-67-2 | |

| Record name | alpha-Methylhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1009-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the absolute configuration of 2-methyl-3-phenylpropanoic acid?

A1: Research has established a connection between the configurations of various aryl- and alkyl-substituted 3-phenylpropanoic acids. For instance, (+)-2,3-diphenylpropanoic acid's configuration has been linked to that of (R)-(-)-2-phenylpropanoic acid. This was achieved by transforming both acids into (+)-1,2-diphenylpropane. Similarly, the configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid. [] This connection was made by converting both acids into (+)-2-methyl-1-phenylhexane. Additionally, (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid has been reduced to (-)-2-benzylhexanoic acid, thus clarifying the configuration of the latter. []

Q2: Can this compound be synthesized enantioselectively?

A2: Yes, several methods for the enantioselective synthesis of this compound have been explored:

- Preferential Crystallization: Racemic 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid ((RS)-2) can be resolved using cinchonidine to yield optically pure (S)- and (R)-isomers. These can then be converted to (R)- and (S)-2-methyl-3-phenylpropanoic acid, respectively, through a series of reactions. [] Interestingly, (RS)-2 exists as a conglomerate at room temperature, making it suitable for optical resolution via preferential crystallization. [] This method has successfully yielded (S)- and (R)-isomers with high optical purity. []

- Enantioselective Alkylation: Using a chiral phase-transfer catalyst like (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester with benzyl bromide can be achieved. [] Subsequent hydrolysis affords (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. []

- Asymmetric Hydrogenation: Walphos and its analogues, when used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions, can produce (R)-2-methyl-3-phenylpropanoic acid from 2-methylcinnamic acid with high enantiomeric excess. []

- Threonine Aldolase Catalysis: Both l- and d-specific threonine aldolases have shown promise in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, precursors to this compound. [] For example, the d-threonine aldolase from Pseudomonas sp. allows for the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, which can be further converted. [] This enzymatic approach offers high stereoselectivity and has been successfully applied on a preparative scale. []

Q3: What is a notable application of this compound in organic synthesis?

A3: (R)-2-methyl-3-phenylpropanoic acid has proven valuable in determining the absolute stereochemistry of zaragozic acid A (1), a potent squalene synthase inhibitor. [] Zaragozic acid A was degraded to (R)-(-)-2-methyl-3-phenylpropanoic acid, allowing researchers to deduce the configuration of the methyl group in the C1 alkyl side chain of zaragozic acid A. []

Q4: Is there any information available on the thermal decomposition of this compound?

A4: Gas-phase pyrolysis studies on this compound (5) revealed that it decomposes into toluene and carbonyl compounds under specific conditions. [] The pyrolysis, a homogeneous reaction, follows a first-order rate equation. [] The kinetic data and product analysis suggest a specific transition state for this elimination pathway. []

Q5: Are there any chiral auxiliaries that facilitate stereoselective synthesis using this compound derivatives?

A5: Yes, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure this compound. [] The benzylation of the Zn-enolate derived from the 3-propanoyl derivative of (R)-Bbdmoic leads to the formation of this compound with an enantiomeric ratio of 99.5:0.5. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。